Product packaging for (9H-Pyrido[3,4-b]indol-1-yl)methanamine(Cat. No.:)

(9H-Pyrido[3,4-b]indol-1-yl)methanamine

Cat. No.: B14901257
M. Wt: 197.24 g/mol
InChI Key: CGMHKQZWJUSGEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(9H-Pyrido[3,4-b]indol-1-yl)methanamine is a high-value β-carboline derivative serving as a versatile building block in medicinal chemistry and drug discovery research. The β-carboline nucleus is a privileged scaffold renowned for its broad spectrum of biological activities, including demonstrated anticancer, antiviral, and antimalarial properties in scientific studies . This compound features an aminomethyl group at the C-1 position, providing a reactive handle for further chemical diversification through conjugation with various pharmacophores. Researchers utilize this molecule to generate novel molecular hybrids with enhanced biological potential. Specifically, this core structure has been employed in the design and synthesis of anthranilamide-type hybrid molecules, which have shown pronounced in vitro antiproliferative activity against diverse cancer cell lines, including glioblastoma, pancreatic adenocarcinoma, and leukemia models . Furthermore, derivatives based on this scaffold have exhibited significant antiviral effects against human coronaviruses (229E and OC43) and HIV-1, highlighting its value in infectious disease research . The compound is intended for use in exploratory research, such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and the investigation of novel mechanisms of action. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H11N3 B14901257 (9H-Pyrido[3,4-b]indol-1-yl)methanamine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H11N3

Molecular Weight

197.24 g/mol

IUPAC Name

9H-pyrido[3,4-b]indol-1-ylmethanamine

InChI

InChI=1S/C12H11N3/c13-7-11-12-9(5-6-14-11)8-3-1-2-4-10(8)15-12/h1-6,15H,7,13H2

InChI Key

CGMHKQZWJUSGEK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C(=NC=C3)CN

Origin of Product

United States

Synthetic Methodologies for 9h Pyrido 3,4 B Indol 1 Yl Methanamine and Its Core Structure

Foundational Strategies for 9H-Pyrido[3,4-b]indole Ring System Construction

The construction of the fundamental 9H-Pyrido[3,4-b]indole (β-carboline) skeleton is the initial and critical phase of the synthesis. This typically involves forming the pyridine (B92270) ring (C-ring) onto a pre-existing indole (B1671886) moiety. ljmu.ac.uk

Classical Pictet-Spengler Reaction and its Modern Adaptations

The Pictet-Spengler reaction is a cornerstone in the synthesis of β-carbolines and their tetrahydro derivatives. ljmu.ac.uknih.gov Discovered in 1911, the reaction involves the condensation of a β-arylethylamine, such as tryptamine (B22526), with an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.orgnih.gov

The classical mechanism proceeds through the formation of a Schiff base, which then protonates to form an electrophilic iminium ion. wikipedia.orgnih.gov An intramolecular electrophilic attack by the electron-rich C-2 position of the indole ring, followed by deprotonation, yields the 1,2,3,4-tetrahydro-β-carboline (THBC) product. wikipedia.orgnih.gov

Modern adaptations have significantly expanded the scope and efficiency of the Pictet-Spengler reaction. These advancements focus on milder conditions, improved yields, and enantioselective control. nih.gov A variety of acidic catalysts are employed, ranging from Brønsted acids like trifluoroacetic acid (TFA), p-toluenesulphonic acid, and citric acid to various Lewis acids. researchgate.netechemcom.com Green chemistry approaches have been developed, such as performing the reaction in water. echemcom.comnih.gov

A significant recent adaptation is the transition-metal-catalyzed dehydrogenative or oxidative Pictet-Spengler reaction. chemistryviews.org For instance, a manganese pincer catalyst can facilitate the dehydrogenation of alcohols to generate the required aldehyde in situ, avoiding the need to handle potentially unstable aldehydes. chemistryviews.orgresearchgate.net Microwave-assisted protocols have also been developed to accelerate the reaction, often providing the THBC product in high purity within minutes. researchgate.net

Table 1: Selected Modern Catalysts and Conditions for the Pictet-Spengler Reaction
Catalyst/ConditionKey FeaturesReference
Trifluoroacetic Acid (TFA)Commonly used strong Brønsted acid for cyclization. researchgate.net
Manganese Pincer CatalystEnables use of alcohols instead of aldehydes via in-situ oxidation. chemistryviews.orgresearchgate.net
Citric Acid / WaterA green chemistry approach using a mild, natural acid in an aqueous medium. echemcom.com
Microwave IrradiationDramatically reduces reaction times and can improve yields. researchgate.net
Chiral Phosphoric AcidsCatalyze asymmetric variants to produce enantiopure THBCs. wikipedia.org

Oxidative Aromatization and Dehydrogenation Approaches

The direct product of the Pictet-Spengler reaction is the saturated 1,2,3,4-tetrahydro-β-carboline (THBC). ljmu.ac.uk To obtain the fully aromatic 9H-Pyrido[3,4-b]indole ring system, a subsequent oxidation (dehydrogenation) step is required. researchgate.net A wide array of reagents and conditions have been established for this transformation.

One-pot procedures combining the Pictet-Spengler cyclization with oxidative aromatization have been developed for improved efficiency. nih.gov For example, manganese dioxide (MnO₂) can mediate a tandem reaction sequence of alcohol oxidation, cyclization, and final aromatization to yield the β-carboline directly. nih.gov

Common and effective oxidizing agents include 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), which can achieve aromatization in as little as 30 minutes at room temperature. ljmu.ac.uk Other methods utilize iodine in combination with hydrogen peroxide, where reaction temperature can be tuned to selectively yield either the dihydro-β-carboline or the fully aromatic product. ljmu.ac.uk Milder conditions have been developed using reagents like silver carbonate or 2-iodylbenzoic acid (IBX), which are advantageous when sensitive functional groups are present. ljmu.ac.ukresearchgate.net Catalytic methods, such as using palladium on carbon (Pd/C) often under microwave heating, are also widely employed for clean and efficient dehydrogenation. researchgate.net

Table 2: Common Reagents for Dehydrogenation of Tetrahydro-β-carbolines
ReagentTypical ConditionsCharacteristicsReference
Manganese Dioxide (MnO₂)Refluxing solvent (e.g., toluene)Can be used in one-pot syntheses. nih.gov
DDQRoom temperatureFast and high-yielding. ljmu.ac.uk
I₂ / H₂O₂DMSO, 100 °CTemperature-controlled selectivity. ljmu.ac.uk
Silver Carbonate (Ag₂CO₃)Refluxing DMFMild; tolerates sensitive functional groups. researchgate.net
Palladium on Carbon (Pd/C)High temperature or microwaveCatalytic and efficient. researchgate.net

Palladium-Catalyzed Cyclization and Coupling Reactions

Beyond the Pictet-Spengler paradigm, transition metal-catalyzed reactions, particularly those using palladium, offer powerful alternative strategies for constructing the β-carboline core. ljmu.ac.uk These methods often involve the formation of the pyridine ring through C-C and C-N bond-forming reactions on an indole precursor.

Palladium-catalyzed reactions such as the iminoannulation of internal alkynes provide a route to substituted β-carbolines. ljmu.ac.uk Another approach involves the palladium-catalyzed C-H addition of indoles to nitriles, which is followed by a cyclization event to form the tricyclic system. ljmu.ac.uk Intramolecular Heck reactions have also been successfully applied to synthesize tetracyclic benzo-β-carboline derivatives, demonstrating the versatility of palladium catalysis in forming the pyridine ring through intramolecular C-C bond formation. ljmu.ac.uk

Direct and Indirect Synthetic Routes to the Methanamine Moiety on the Pyridoindole Core

Once the 9H-Pyrido[3,4-b]indole nucleus is formed, the next phase is the installation of the methanamine (-CH₂NH₂) group at the C-1 position. This can be achieved through functionalization of the pre-formed core or by carrying a precursor group through the ring-forming sequence.

Functionalization at the C-1 Position of 9H-Pyrido[3,4-b]indole

Direct functionalization at the C-1 position of the aromatic β-carboline ring is a common strategy. A key intermediate in many syntheses is a 1-halo-β-carboline, such as 1-chloro-β-carboline. This intermediate can be subjected to nucleophilic substitution reactions, although direct synthesis of the primary aminomethyl group this way is challenging. nih.gov

A more practical approach involves introducing a functional group at C-1 that serves as a handle for conversion to the aminomethyl group. The Pictet-Spengler reaction itself can be used to install such precursors. For example, reacting tryptophan or tryptamine with an α-keto acid or its derivative can lead to the formation of a 1-carboxy-β-carboline (after aromatization). sciforum.net Similarly, using a carbonyl compound containing a nitrile moiety can install a 1-cyano group. These carboxyl or nitrile precursors are ideal for subsequent reduction to the target methanamine.

Conversion of Carboxyl or Nitrile Precursors to the Aminomethyl Group

The conversion of C-1 carboxyl or nitrile groups into an aminomethyl group relies on standard reduction methodologies from organic synthesis. researchgate.net

For a 1-carboxy-β-carboline precursor, the synthesis typically proceeds in two steps. First, the carboxylic acid is converted into a primary amide (-CONH₂). This can be achieved using a variety of amide coupling reagents or by conversion to an acid chloride followed by reaction with ammonia. mdpi.com The resulting 1-carboxamide-β-carboline is then reduced to the 1-aminomethyl derivative. Potent reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) are effective for this transformation.

Alternatively, starting with a 1-cyano-β-carboline precursor offers a more direct route. The nitrile group (-C≡N) can be reduced directly to the aminomethyl group (-CH₂NH₂) in a single step. nih.gov This reduction can be accomplished using several methods, including catalytic hydrogenation (e.g., H₂ over Raney Nickel or Palladium) or chemical reduction with reagents like LiAlH₄. mdpi.com

Table 3: Synthetic Conversion of C-1 Precursors to the Aminomethyl Group
C-1 Precursor GroupIntermediate GroupReagents for ConversionFinal C-1 GroupReference
Carboxylic Acid (-COOH)Amide (-CONH₂)1. Amide coupling (e.g., SOCl₂, NH₃) 2. Reduction (e.g., LiAlH₄, BH₃)Aminomethyl (-CH₂NH₂) mdpi.com
Nitrile (-CN)NoneReduction (e.g., LiAlH₄, H₂/Catalyst)Aminomethyl (-CH₂NH₂) nih.govmdpi.com

Reductive Amination Strategies

Reductive amination is a key method for the synthesis of (9H-Pyrido[3,4-b]indol-1-yl)methanamine from its corresponding aldehyde precursor, 9H-pyrido[3,4-b]indole-1-carbaldehyde. This reaction involves the formation of an imine intermediate from the aldehyde and an amine, which is then reduced in situ to the desired amine. A variety of reducing agents can be employed, with the choice often depending on the substrate's functional group tolerance and the desired reaction conditions.

Commonly used reducing agents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). While sodium borohydride is a potent reducing agent, it can also reduce the starting aldehyde. In contrast, sodium cyanoborohydride and sodium triacetoxyborohydride are milder and more selective for the iminium ion intermediate, minimizing the reduction of the aldehyde. The efficiency of these reactions can be influenced by the choice of solvent and the presence of acid catalysts.

Recent advancements have explored more efficient and environmentally friendly catalytic systems. For instance, a combination of B(C₆F₅)₃ and NaBH₄ has been shown to be effective for the direct reductive amination of various aldehydes, tolerating a wide range of functional groups. ias.ac.in Gold catalysts supported on different oxides, such as TiO₂ and CeO₂/TiO₂, have also been investigated for the reductive amination of ketones, demonstrating good yields of the desired amine. d-nb.info Furthermore, protocols using NaBH₄ in conjunction with cation exchange resins like DOWEX(R)50WX8 have been developed to facilitate the reaction, often leading to excellent yields of secondary amines. scielo.org.mx

Table 1: Comparison of Reducing Agents in Reductive Amination
Reducing AgentSubstrate ScopeSelectivityKey Advantages
Sodium Borohydride (NaBH₄)BroadCan reduce aldehydes and ketonesCost-effective and readily available
Sodium Cyanoborohydride (NaBH₃CN)BroadSelective for iminium ions over carbonylsAllows for one-pot reactions
Sodium Triacetoxyborohydride (NaBH(OAc)₃)BroadSelective for iminium ionsMild and effective for acid-sensitive substrates
B(C₆F₅)₃ / NaBH₄Wide range of aldehydes and aminesHighTolerates various functional groups
Supported Gold CatalystsKetones and aminesGoodHeterogeneous catalyst, easy to separate

Preparation of Structural Analogs and Derivatives of this compound

The diverse biological activities of β-carbolines have driven extensive research into the synthesis of their structural analogs and derivatives. These modifications are typically achieved through functionalization of the pre-formed β-carboline core.

Regioselective Functionalization of the Indole and Pyridine Rings

Achieving regioselectivity in the functionalization of the 9H-pyrido[3,4-b]indole scaffold is a significant challenge due to the presence of multiple reactive sites on both the indole and pyridine rings.

Indole Ring Functionalization: The indole nucleus is generally more susceptible to electrophilic substitution at the C-3 position. However, directed metalation strategies can provide access to other positions. For example, lithiation of N-protected tetrahydro-β-carbolines can occur at the C-1 position, allowing for the introduction of various electrophiles. acs.org Manganese-catalyzed C-H alkenylation of indoles with alkynes has also been developed, affording bis/trisubstituted indolyl-alkenes in a highly regio- and stereoselective manner. researchgate.net

Pyridine Ring Functionalization: The pyridine ring is electron-deficient and thus less reactive towards electrophilic substitution. However, strategies such as temporary dearomatization can reverse the electronic properties of the pyridine ring, enabling meta-selective C-H functionalization. utm.my Directed metalation using TMP (2,2,6,6-tetramethylpiperidyl) bases in the presence of BF₃·OEt₂ has been employed for the functionalization of various positions on the pyridine ring of alkaloids like quinine (B1679958) and nicotine. nih.gov

N-Substitution Reactions on the Pyridoindole Nitrogen Atom

N-substitution at the indole nitrogen (N-9) of the pyridoindole ring system is a common strategy to modulate the properties of β-carboline derivatives. Standard N-alkylation methods often involve the deprotonation of the indole N-H with a strong base, such as sodium hydride, followed by reaction with an alkyl halide. More recent methods have focused on developing milder and more efficient protocols. For instance, PIFA-mediated intramolecular cyclization allows for the synthesis of various N-arylated and N-alkylated indoles. ljmu.ac.uk

Stereoselective Synthesis of Chiral Derivatives

The synthesis of chiral derivatives of this compound is of great interest due to the often-enhanced biological activity of single enantiomers. Several stereoselective strategies have been developed to introduce chirality, primarily at the C-1 position of the β-carboline core.

One prominent approach is the asymmetric Pictet-Spengler reaction . This can be achieved using chiral Brønsted acids or by employing tryptamines derived from chiral amino acids. Another effective method is the use of chiral auxiliaries . These are chiral molecules that are temporarily attached to the substrate to direct the stereochemical outcome of a reaction, and are subsequently removed.

Asymmetric transfer hydrogenation of pre-formed 1-substituted-3,4-dihydro-β-carbolines using chiral catalysts, such as those based on ruthenium, has also proven to be a powerful tool for obtaining enantiomerically enriched tetrahydro-β-carbolines. Furthermore, lithiation of N-Boc-protected tetrahydro-β-carbolines followed by reaction with an electrophile offers a route to 1-substituted derivatives. d-nb.info

Optimization of Reaction Conditions and Process Efficiency

Catalyst Development for Enhanced Reaction Rates and Selectivity

The development of novel catalysts has significantly impacted the synthesis of β-carbolines, particularly in the context of the Pictet-Spengler reaction and subsequent functionalizations. For the Pictet-Spengler reaction, microwave-assisted synthesis has been shown to improve reaction times and yields for the formation of tetrahydro-β-carboline derivatives. utm.my

In the synthesis of 1-substituted β-carbolines, palladium-catalyzed reactions have been instrumental. For example, palladium-catalyzed C-H addition of indoles to nitriles followed by cyclization provides access to a diverse set of functionalized β-carbolines. Ruthenium-catalyzed [2+2+2]-cycloaddition of yne-ynamides with nitriles is another powerful method for constructing the β-carboline skeleton with high selectivity.

For reductive amination, the development of efficient catalysts is also a key area of research. As mentioned earlier, B(C₆F₅)₃ in combination with NaBH₄ provides a highly efficient system for this transformation. ias.ac.in The reusability of catalysts, such as cation exchange resins in conjunction with NaBH₄, also contributes to improved process efficiency. scielo.org.mx

Table 2: Catalysts for Enhanced Synthesis of β-Carboline Derivatives
Reaction TypeCatalyst SystemKey Improvements
Pictet-Spengler ReactionMicrowave IrradiationReduced reaction times, improved yields
Synthesis of 1-Substituted β-CarbolinesPalladium CatalystsHigh selectivity and functional group tolerance
β-Carboline SynthesisRuthenium CatalystsHigh selectivity in [2+2+2] cycloadditions
Reductive AminationB(C₆F₅)₃ / NaBH₄High efficiency and broad substrate scope
Reductive AminationNaBH₄ / Cation Exchange ResinReusable catalyst, excellent yields

Solvent Selection and Green Chemistry Principles in Synthesis

The growing emphasis on sustainable chemical practices has led to the development of greener alternatives for the synthesis of β-carboline scaffolds. The classical Pictet-Spengler reaction often utilizes hazardous and corrosive reagents and traditional organic solvents. researchgate.net Modern approaches, however, are increasingly focused on minimizing environmental impact through careful solvent selection and the adoption of alternative energy sources.

Recent advancements have demonstrated the successful synthesis of tetrahydro-β-carboline derivatives using deep eutectic solvents (DESs) under electrochemical conditions. researchgate.netacs.org This method offers a green and atom-efficient route, where the DES acts as both the catalyst and a non-flammable, green solvent. researchgate.netacs.org The reaction can be performed as a two-step, one-pot process, which reduces reaction time, simplifies workup procedures, and minimizes the need for hazardous catalysts and excess solvents. researchgate.netacs.org

Water, being a benign and environmentally friendly solvent, has also been explored for the synthesis of β-carbolines. A palladium-catalyzed oxidative Pictet-Spengler reaction/aromatization cascade has been successfully carried out in water, utilizing readily available benzylic alcohols. researchgate.net Furthermore, 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) has been shown to act as both a solvent and a catalyst for the Pictet-Spengler reaction, often allowing for high yields of tetrahydro-β-carbolines without the need for an extensive work-up, and the solvent can be recovered and reused. rsc.org

Microwave and ultrasonic irradiation have also been employed as green methods for β-carboline synthesis, often leading to shorter reaction times and improved yields compared to conventional heating. researchgate.netresearchgate.net The use of biocatalysts, such as lemon juice, has also been reported for the Pictet-Spengler reaction, offering an easy and atom-economic methodology. researchgate.net

The following table summarizes various green solvents and conditions employed in the synthesis of the 9H-pyrido[3,4-b]indole core structure.

Reaction TypeSolvent/ConditionKey Advantages
Electrochemical Pictet-SpenglerDeep Eutectic Solvents (DESs)Green, atom-efficient, catalyst and solvent in one, reduced workup. researchgate.netresearchgate.netacs.org
Oxidative Pictet-SpenglerWaterEnvironmentally benign, readily available. researchgate.net
Pictet-Spengler1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)Acts as both solvent and catalyst, recoverable and reusable. rsc.org
Pictet-SpenglerLemon JuiceBiocatalyst, atom-economic, clean reaction. researchgate.net
Various SynthesesMicrowave/Ultrasonic IrradiationReduced reaction times, improved yields. researchgate.netresearchgate.net

Multicomponent Reactions (MCRs) for Scaffold Assembly

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular complexity. While the classical Pictet-Spengler reaction is a two-component reaction, MCR strategies have been developed for the synthesis of the broader indole and related heterocyclic scaffolds, with some applications leading to the β-carboline core.

For instance, a one-pot synthesis of tetrahydro-1H-β-carbolines has been developed via a Ugi-azide/Pictet-Spengler process. sciforum.net The Ugi-azide reaction is a four-component condensation that, when combined with a subsequent Pictet-Spengler cyclization, allows for the construction of complex nitrogen heterocycles in a single pot. sciforum.net This approach increases molecular diversity and complexity efficiently. sciforum.net

While not directly yielding the 9H-pyrido[3,4-b]indole system, a four-component synthesis of 9H-pyrimido[4,5-b]indoles has been developed, showcasing the power of MCRs in constructing fused indole heterocycles from simple starting materials in one pot. mdpi.com Similarly, an organocatalyzed three-component reaction has been utilized to access polysubstituted 1H-pyrido[3,2-b]indoles. researchgate.net These examples highlight the potential for developing novel MCRs that could directly assemble the 9H-pyrido[3,4-b]indole scaffold. The development of such MCRs would be highly advantageous, offering a more sustainable and efficient route to this important heterocyclic system.

The following table outlines some MCR strategies that have been applied to the synthesis of the 9H-pyrido[3,4-b]indole core or related structures.

MCR TypeReactantsResulting Scaffold
Ugi-azide/Pictet-SpenglerAmines, aldehydes, trimethylsilyl (B98337) azide (B81097), isocyanidesTetrahydro-1H-β-carbolines sciforum.net
Four-Component ReactionIndole-3-carboxaldehydes, aromatic aldehyde, ammonium (B1175870) iodide9H-Pyrimido[4,5-b]indoles mdpi.com
Three-Component Reaction1-Acetylindolin-3-ones, β,γ-unsaturated α-ketoesters, amines1H-Pyrido[3,2-b]indoles researchgate.net

The strict requirement for detailed, scientifically accurate data for each specified analytical technique—including ¹H NMR, ¹³C NMR, 2D NMR, HRMS, and IR spectroscopy—cannot be fulfilled without access to published or archived experimental results for this compound.

Therefore, it is not possible to generate the article according to the provided outline and content requirements at this time. Further experimental research and publication of the findings for this specific compound would be necessary to provide the requested information.

Structural Elucidation and Advanced Spectroscopic Characterization

Infrared (IR) Spectroscopy for Functional Group Identification

Characteristic Vibrational Modes of Amines and Pyridoindole Ring System

The primary amine group gives rise to several characteristic vibrations. The N-H stretching vibrations are typically observed as two distinct bands in the 3500-3300 cm⁻¹ region for a primary amine in a non-hydrogen-bonded state. Hydrogen bonding can cause these bands to broaden and shift to lower wavenumbers. The -NH₂ scissoring (bending) mode is expected to produce a medium to strong absorption in the 1650-1580 cm⁻¹ range.

The pyridoindole ring system, being a complex aromatic heterocycle, exhibits a multitude of vibrational modes. These include the N-H stretching of the indole (B1671886) ring, typically appearing as a sharp band around 3400-3500 cm⁻¹, though this can be broadened by hydrogen bonding. Aromatic C-H stretching vibrations are found above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the aromatic rings give rise to a series of characteristic absorptions in the 1650-1400 cm⁻¹ region. For instance, related 9H-pyrido[3,4-b]indol-1(2H)-one structures show characteristic IR peaks in the 1645 cm⁻¹ and 1446 cm⁻¹ regions, corresponding to the vibrations of the carboline framework. nih.gov Out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ range can provide information about the substitution pattern of the aromatic rings. Computational studies on other β-carboline alkaloids have been used to assign vibrational modes across the spectrum, confirming the contributions of various bond stretching and ring deformation modes. researchgate.net

The following table summarizes the expected characteristic vibrational modes for (9H-Pyrido[3,4-b]indol-1-yl)methanamine.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Expected Intensity
N-H Stretch (Asymmetric & Symmetric)Primary Amine (-NH₂)3500 - 3300Medium
N-H StretchIndole (-NH-)3500 - 3400Medium, Sharp
Aromatic C-H StretchPyridoindole Ring3100 - 3000Medium to Weak
Aliphatic C-H StretchMethylene (B1212753) (-CH₂-)2960 - 2850Medium
N-H Scissoring (Bending)Primary Amine (-NH₂)1650 - 1580Medium to Strong
Aromatic C=C and C=N StretchPyridoindole Ring1650 - 1400Strong to Medium
C-N StretchAmine, Pyridoindole Ring1350 - 1000Medium
Aromatic C-H Out-of-Plane BendPyridoindole Ring900 - 675Strong

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound is not available in the cited literature, analysis of closely related β-carboline derivatives provides a robust framework for predicting its solid-state architecture. researchgate.netnih.govnih.gov

The tricyclic pyrido[3,4-b]indole nucleus is expected to be largely planar, a common feature observed in the crystal structures of numerous β-carboline derivatives. nih.govcdnsciencepub.com For the parent compound norharman (β-carboline), the three-ring system exhibits only a very slight curvature. nih.gov

N(2)-C(1)-C(1')-N(1') : This angle defines the rotation around the bond connecting the pyridine (B92270) ring to the aminomethyl carbon (C1').

C(1)-C(1')-N(1')-H : This angle describes the orientation of the amine group itself.

In the crystal structures of other 1-substituted β-carbolines, the side chains often adopt conformations that minimize steric hindrance while maximizing favorable intermolecular interactions. researchgate.net It is anticipated that the aminomethyl group would be oriented to allow for participation in hydrogen bonding networks.

The solid-state packing of this compound would be governed by a combination of strong hydrogen bonds and weaker π-stacking interactions, which are characteristic of functionalized aromatic heterocyclic compounds. ias.ac.in

Hydrogen Bonding : The molecule possesses three hydrogen bond donor sites (the indole N-H and the two amine N-H protons) and two primary acceptor sites (the pyridine nitrogen N(2) and the amine nitrogen). This functionality allows for the formation of extensive hydrogen-bonding networks. A common motif in β-carboline crystals is the formation of chains or dimers via intermolecular N-H···N hydrogen bonds. nih.gov For example, in the crystal structure of norharman, molecules are linked by N(9)-H···N(2) hydrogen bonds, forming a one-dimensional herringbone pattern. nih.gov The primary amine group of the target compound would likely participate in additional N-H···N hydrogen bonds, potentially linking these primary chains into more complex two- or three-dimensional networks.

The interplay of these interactions dictates the final crystal packing motif. The following table summarizes the potential intermolecular interactions.

Interaction TypeDonorAcceptorExpected Role in Crystal Packing
Hydrogen BondIndole N(9)-HPyridine N(2) or Amine NFormation of primary chains or dimers
Hydrogen BondAmine N-HPyridine N(2) or Amine NCross-linking of chains into sheets or 3D networks
π-π StackingPyridoindole Ring SystemPyridoindole Ring SystemStabilization of the lattice through aromatic interactions
C-H···π InteractionAromatic/Aliphatic C-HPyridoindole Ring SystemFurther stabilization of the crystal packing

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for both the analysis of purity and the preparative isolation of this compound.

High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis and purification of β-carboline derivatives. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this class of compounds.

For analytical purposes, a typical setup would involve a C18 stationary phase with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to achieve good separation of the main compound from any impurities or starting materials. nih.gov Given the basic nature of the primary amine and the pyridine nitrogen, peak tailing can be an issue. This is often mitigated by adding a small amount of a basic modifier, such as diethylamine (B46881) or triethylamine, to the mobile phase to mask residual silanol (B1196071) groups on the silica-based stationary phase. nih.gov Detection is typically performed using a UV detector, as the extensive aromatic system of the β-carboline nucleus results in strong UV absorbance.

For preparative separations, the same principles apply but on a larger scale, using columns with a wider diameter and larger particle size to accommodate higher sample loads. This allows for the isolation of the pure compound from a reaction mixture for further study. researchgate.net

Direct analysis of this compound by Gas Chromatography (GC) can be challenging. The compound's polarity, due to the primary amine and indole N-H groups, and its relatively high molecular weight can lead to poor peak shape, tailing, and potential thermal degradation in the GC injector or column. bre.comchromforum.org

To overcome these issues, derivatization is a common strategy for the GC analysis of amines and related polar compounds. researchgate.net The active hydrogens on the amine and indole nitrogen atoms can be replaced with non-polar groups to create a more volatile and thermally stable derivative. Common derivatization reactions include:

Acylation : Reacting the compound with an agent like pentafluoropropionic anhydride (B1165640) to form stable amide derivatives.

Silylation : Using reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace active protons with trimethylsilyl (B98337) (TMS) groups.

These derivatives are much more amenable to GC analysis. When coupled with a mass spectrometer (GC-MS), this method can provide powerful structural information and sensitive quantification, as has been demonstrated for the analysis of other β-carboline derivatives in various matrices. nih.gov

Theoretical and Computational Chemistry Studies of 9h Pyrido 3,4 B Indol 1 Yl Methanamine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. These computational methods provide insights into the electronic structure, charge distribution, and reactivity, which are crucial for rational drug design and understanding chemical behavior.

Density Functional Theory (DFT) for Ground State Properties and Electronic Distribution

The electronic distribution is a key factor governing the molecule's interactions. DFT studies on related 1-substituted β-carbolines reveal how substituents on the tricyclic core influence the electron density across the molecule. cumhuriyet.edu.trscispace.com For (9H-Pyrido[3,4-b]indol-1-yl)methanamine, the aminomethyl group at the C1 position is expected to act as an electron-donating group, influencing the charge distribution across the pyrido-indole ring system. The results of these calculations are often presented in tables detailing optimized geometrical parameters and electronic energies.

Table 1: Representative Calculated Properties for a β-Carboline Scaffold using DFT Note: This table presents typical data obtained from DFT calculations on related β-carboline structures for illustrative purposes. Specific values for this compound would require dedicated computational analysis.

ParameterTypical Calculated Value
Total Energy (Hartree)-628.xxxxxx
Dipole Moment (Debye)2.5 - 3.5
HOMO Energy (eV)-5.5 to -6.0
LUMO Energy (eV)-1.0 to -1.5
HOMO-LUMO Gap (eV)4.0 - 5.0

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Electrophilic/Nucleophilic Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable technique used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map displays regions of negative potential (in red), which are susceptible to electrophilic attack, and regions of positive potential (in blue), which are prone to nucleophilic attack. researchgate.netresearchgate.net

In the case of this compound, the MEP map would likely show the most negative potential localized around the nitrogen atom of the pyridine (B92270) ring and the nitrogen of the aminomethyl group, indicating these are the primary sites for electrophilic interactions. researchgate.net Conversely, the hydrogen atoms of the indole (B1671886) N-H and the aminomethyl group's NH2 would exhibit the most positive potential, marking them as sites for nucleophilic interactions. researchgate.net This analysis is critical for understanding how the molecule might interact with biological targets like enzyme active sites. researchgate.net

Frontier Molecular Orbital (FMO) Analysis for Chemical Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a crucial indicator of chemical reactivity and stability. cumhuriyet.edu.trscispace.com

For β-carboline derivatives, FMO analysis performed via DFT calculations shows that the HOMO is typically distributed over the electron-rich indole ring system, while the LUMO is often located on the pyridine portion of the molecule. cumhuriyet.edu.trscispace.com A smaller HOMO-LUMO gap implies higher chemical reactivity and lower kinetic stability. The introduction of the aminomethyl group at the C1 position is expected to raise the HOMO energy, potentially narrowing the energy gap and enhancing the molecule's reactivity compared to the unsubstituted β-carboline core.

Conformational Analysis and Flexibility Studies

The biological activity of a molecule is often dictated by its three-dimensional shape and flexibility. Conformational analysis and molecular dynamics simulations provide insights into the dynamic nature of molecules like this compound.

Torsional Energy Profiles of the Aminomethyl Group

The aminomethyl group attached to the C1 position of the β-carboline ring is a source of conformational flexibility. This flexibility arises from the rotation around the single bond connecting the methylene (B1212753) group to the aromatic ring. A torsional energy profile, or potential energy surface scan, can be calculated to determine the energy barriers to rotation and identify the most stable (lowest energy) conformations.

This analysis involves systematically rotating the dihedral angle of the C-C-N-H bond and calculating the energy at each step. The resulting profile reveals the preferred spatial orientation of the aminomethyl group relative to the planar β-carboline ring system. These low-energy conformations are the most likely to be present and are important for understanding how the molecule fits into a receptor binding pocket.

Molecular Dynamics (MD) Simulations for Dynamic Conformational Behavior

Molecular Dynamics (MD) simulations offer a powerful method to study the dynamic behavior of a molecule over time, providing a more realistic picture than static models. mdpi.comnih.gov In MD simulations, the trajectories of atoms and molecules are determined by numerically solving Newton's equations of motion. nih.gov

For β-carboline derivatives, MD simulations have been used to investigate their stability and interactions within the active sites of biological targets, such as the MAO-A enzyme or serotonin (B10506) receptors. mdpi.comnih.govnih.gov An MD simulation of this compound in a solvent (like water) would reveal its dynamic conformational landscape. This includes fluctuations in bond lengths and angles, and importantly, the rotational dynamics of the aminomethyl side chain. The simulation can show how the molecule explores different conformations and how it might be influenced by its environment, providing crucial information for understanding its pharmacological profile. nih.gov

In Silico Molecular Interaction Predictions and Binding Mode Analysis

Computational methods are instrumental in predicting how this compound might interact with biological targets. These predictions are foundational for understanding its potential pharmacological effects.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. For this compound, docking simulations are employed to explore its potential binding modes within the active sites of various protein targets. The process involves preparing the three-dimensional structure of the ligand and the target protein, followed by a search algorithm that systematically explores different orientations and conformations of the ligand within the protein's binding pocket.

Studies on related β-carboline derivatives have utilized molecular docking to investigate their interactions with enzymes such as monoamine oxidases (MAOs) and various kinases. nih.govnih.gov For this compound, the tricyclic core is expected to form pi-stacking and hydrophobic interactions with aromatic residues in a binding pocket, while the aminomethyl group at the 1-position can act as a hydrogen bond donor, forming crucial interactions with the protein. The outcomes of these simulations are typically visualized to analyze the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.

Table 1: Representative Data from Ligand-Target Docking Simulations of a β-Carboline Derivative

Target Protein Binding Affinity (kcal/mol) Key Interacting Residues Type of Interaction
MAO-A -8.5 TYR407, TYR444 Pi-stacking
GLN215 Hydrogen Bond
CDK2 -9.2 LEU83, ILE10 Hydrophobic
ASP86 Hydrogen Bond
AChE -7.9 TRP84, TYR334 Pi-stacking
SER200 Hydrogen Bond

Note: This table is illustrative and based on typical findings for β-carboline derivatives, not specifically this compound.

Following docking simulations, the strength of the interaction between this compound and its potential targets is quantified by calculating the binding energy. Lower binding energies indicate a more stable complex and a higher binding affinity. Various scoring functions are used to estimate these energies, taking into account factors like electrostatic interactions, van der Waals forces, and solvation effects. For β-carboline derivatives, methods like the Linear Interaction Energy (LIE) have been employed to gain insight into the energetics of binding. nih.gov

Interaction fingerprints are another valuable tool. They provide a binary representation of the interactions between the ligand and the protein, noting the presence or absence of specific types of interactions with each amino acid residue in the binding site. This allows for a detailed comparison of the binding modes of different ligands and helps in identifying the key interactions responsible for biological activity.

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For this compound, a pharmacophore model would typically include features such as hydrogen bond donors (from the amine and indole N-H), hydrogen bond acceptors (the pyridine nitrogen), and aromatic rings.

Once a pharmacophore model is developed, it can be used for virtual screening of large compound libraries to identify other molecules with similar features that might exhibit similar biological activity. This approach is a powerful tool in drug discovery for identifying novel lead compounds. nih.gov Studies on pyrido[3,4-b]indole derivatives have led to the development of pharmacophore models that typically include a hydrogen bond donor and multiple aromatic ring elements. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling (focused on theoretical descriptors and predicted interactions)

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

To build a QSAR model for a series of compounds including this compound, a set of molecular descriptors is first calculated for each molecule. These descriptors quantify various aspects of the molecular structure, including constitutional, topological, geometrical, electrostatic, and quantum-chemical properties. scholarsresearchlibrary.com

For β-carboline derivatives, relevant descriptors might include:

Topological descriptors: Connectivity indices that describe the branching of the molecule.

Electronic descriptors: Dipole moment, HOMO/LUMO energies, and atomic charges.

Steric descriptors: Molecular volume and surface area.

Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to generate a mathematical equation that correlates the descriptors with the observed biological activity. nih.gov The quality of the resulting QSAR model is assessed through various validation metrics, such as the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²). nih.gov

Table 2: Examples of Molecular Descriptors Used in QSAR Studies of β-Carbolines

Descriptor Type Descriptor Name Description
Electronic LogP Lipophilicity
Dipole Moment Molecular polarity
Steric Molar Refractivity Molecular volume and polarizability
Topological Wiener Index Molecular branching

Note: This table provides examples of descriptors commonly used for this class of compounds.

A validated QSAR model can be used to predict the biological activity of new, untested compounds based solely on their chemical structure. For this compound, a QSAR model developed from a series of related β-carbolines could predict its potential potency as, for example, an anticancer agent or an enzyme inhibitor. researchgate.net

These predictive models are valuable for prioritizing the synthesis and experimental testing of new compounds, thereby accelerating the drug discovery process. The insights gained from the QSAR model regarding the influence of different structural features on activity can guide the rational design of more potent and selective analogs of this compound.

Solvation Models and Environmental Effects on Molecular Behavior

The study of solvation is critical in computational chemistry for understanding how the surrounding solvent environment influences the structure, reactivity, and properties of a molecule. For a compound such as this compound, which possesses both hydrogen bond donors (the amine and indole N-H groups) and acceptors (the pyridine nitrogen), interactions with solvent molecules are expected to be significant. Solvation models, both explicit and implicit, are employed to simulate these effects and predict the molecule's behavior in different media.

Explicit solvation models involve the specific inclusion of a number of solvent molecules around the solute in the computational simulation. This approach, often used in molecular dynamics (MD) simulations, allows for a detailed, atomistic-level investigation of direct solute-solvent interactions, such as hydrogen bonding. For this compound, MD simulations in a solvent like water would reveal the formation of a structured hydration shell, where water molecules orient themselves to form hydrogen bonds with the amine and indole protons, as well as the nitrogen atoms of the pyridine and indole rings. The stability and dynamics of these hydrogen bonds are crucial for the molecule's conformational preferences and its accessibility for interacting with other molecules.

Environmental factors, primarily the polarity and proticity of the solvent, can significantly alter the molecular behavior of β-carboline derivatives. In protic solvents like water or methanol, the ability to form strong hydrogen bonds can stabilize specific conformations of the aminomethyl side chain. In contrast, aprotic solvents would lead to different conformational equilibria, potentially influencing the molecule's biological activity. Theoretical studies on related β-carbolines have shown that solvent polarity can affect their photophysical properties, such as absorption and fluorescence spectra, by stabilizing the excited state to a different extent than the ground state. researchgate.net

Computational studies allow for the systematic investigation of these environmental effects. By calculating key molecular descriptors in various simulated solvent environments, a comprehensive understanding of the molecule's behavior can be developed.

Table 1: Calculated Dipole Moment of this compound in Different Solvents using an Implicit Solvation Model

SolventDielectric Constant (ε)Calculated Dipole Moment (Debye)
Gas Phase (Vacuum)12.85
Cyclohexane2.023.12
Chloroform4.813.58
Acetonitrile (B52724)37.54.25
Water78.44.67

Note: The data in this table are illustrative and based on general principles of computational chemistry applied to similar molecular structures. They are intended to demonstrate the expected trend of the dipole moment with increasing solvent polarity.

Table 2: Predicted Hydrogen Bond Analysis from a Molecular Dynamics Simulation of this compound in Water

Hydrogen Bond Donor/Acceptor SiteAverage Number of Hydrogen BondsAverage H-Bond Lifetime (ps)
Amine Group (-NH2) as Donor2.11.5
Indole N-H as Donor0.92.3
Pyridine Nitrogen as Acceptor1.21.8

Note: This table presents hypothetical data that would be expected from a molecular dynamics simulation. The values illustrate the potential hydrogen bonding capacity of the molecule in an aqueous environment.

Molecular Interaction Profiles of 9h Pyrido 3,4 B Indol 1 Yl Methanamine and Its Analogs

Non-Covalent Interaction Patterns in Chemical Systems

Non-covalent interactions are the cornerstone of molecular recognition, dictating the conformation, stability, and reactivity of chemical entities. For (9H-Pyrido[3,4-b]indol-1-yl)methanamine and its analogs, a combination of hydrogen bonding, π-stacking, and hydrophobic forces defines their interaction landscape.

Hydrogen Bonding Propensities and Networks

The β-carboline scaffold of this compound possesses distinct hydrogen bond donor and acceptor sites that facilitate the formation of intricate networks. The indole (B1671886) nitrogen (N-9) and the primary amine of the methanamine substituent at the C-1 position can act as hydrogen bond donors. Conversely, the pyridine (B92270) nitrogen (N-2) is a potential hydrogen bond acceptor. mdpi.com

In crystalline structures of β-carboline derivatives, molecules are often linked via N—H⋯N hydrogen bonds, forming chains. nih.gov The presence of both donor and acceptor sites allows for the formation of self-assembled structures and plays a crucial role in the interaction with polar solvents and biological molecules. The acidity of the C-H donors, influenced by the hybridization of the carbon atom, can also contribute to weaker C-H···O or C-H···N interactions, further stabilizing molecular assemblies. nih.gov

Aromatic Pi-Stacking Interactions with Planar Systems

The planar, aromatic nature of the tricyclic β-carboline ring system is conducive to π-π stacking interactions. These interactions are a significant driving force for the association of β-carboline derivatives with other planar aromatic systems, including themselves and the nucleobases of DNA. In crystal structures, offset π-π interactions are frequently observed between the β-carboline ring systems of adjacent molecules. nih.gov

These stacking interactions, characterized by broad, low-density regions of electron overlap, are crucial for the stability of molecular complexes. nih.gov The strength and geometry of these interactions are influenced by the electronic nature of the substituents on the β-carboline ring.

Interactions with Biological Macromolecules and Cellular Components (mechanistic, non-clinical focus)

The unique structural and electronic features of the β-carboline scaffold enable a variety of interactions with biological macromolecules. These interactions are fundamental to understanding their biochemical roles, independent of any pharmacological outcomes.

DNA Intercalation and Groove Binding Mechanisms of β-Carboline Scaffolds

The planar aromatic structure of β-carbolines allows them to interact with DNA through two primary non-covalent modes: intercalation and groove binding. nih.gov Intercalation involves the insertion of the planar ring system between the base pairs of the DNA double helix. nih.govspandidos-publications.com This mode of binding is often characterized by spectroscopic changes, such as hypochromism and bathochromic shifts in UV-visible spectra upon titration with DNA. spandidos-publications.com

Alternatively, β-carboline derivatives can bind to the minor or major grooves of DNA. nih.govsciepub.com Groove binders are typically crescent-shaped molecules that fit snugly within the grooves, interacting with the edges of the base pairs through hydrogen bonds and van der Waals forces without causing significant distortion of the DNA structure. sciepub.com The specific mode of interaction—intercalation versus groove binding—and the affinity of binding are influenced by the nature and position of substituents on the β-carboline core. scielo.br For instance, the presence of a positive charge on the β-carboline moiety can enhance electrostatic interactions with the negatively charged phosphate (B84403) backbone of DNA, potentially facilitating either intercalation or groove binding. nih.gov

Interaction TypeDescriptionKey Structural FeatureSpectroscopic Evidence
IntercalationInsertion of the planar β-carboline ring between DNA base pairs.Planar aromatic tricyclic system.Hypochromism and bathochromic shift in UV-Vis spectra. spandidos-publications.com
Groove BindingFitting of the molecule into the major or minor groove of DNA.Crescent-shaped molecular profile.Changes in circular dichroism (CD) spectra. nih.gov

Protein Binding Studies: Investigation of Active Site Interactions and Allosteric Modulation (without pharmacological outcome)

β-Carboline derivatives are known to interact with a variety of proteins. These interactions can occur at the active site, where the molecule competes with the endogenous substrate, or at an allosteric site, a location distinct from the active site, which can modulate the protein's activity. researchgate.netlongdom.org

Active Site Interactions:

Studies involving enzymes such as monoamine oxidase A (MAO-A) have provided insights into the active site interactions of β-carbolines. The binding is often driven by hydrophobic interactions between the β-carboline ring and nonpolar amino acid residues within the active site. mdpi.com Additionally, hydrogen bonds can form between the hydrogen bond donor/acceptor groups on the β-carboline and polar residues in the active site. mdpi.com For instance, the pyridine nitrogen of the β-carboline can act as a hydrogen bond acceptor, while the indole nitrogen can act as a donor. mdpi.com

Allosteric Modulation:

Allosteric modulation involves the binding of a molecule to a site other than the active site, inducing a conformational change that alters the protein's function. longdom.orgnih.gov This can either enhance (positive allosteric modulation) or inhibit (negative allosteric modulation) the protein's activity. longdom.org The binding of an allosteric modulator can influence the affinity of the active site for its substrate or alter the catalytic efficiency of the enzyme. researchgate.netnih.gov The flexible nature of some protein cores allows for alternative packing, which can be influenced by the binding of allosteric modulators, leading to changes in the binding interface. nih.gov

Interaction SiteMechanismDriving ForcesConsequence
Active SiteCompetitive or non-competitive binding within the substrate binding pocket. researchgate.netHydrophobic interactions, hydrogen bonding, van der Waals forces. mdpi.comDirect interference with substrate binding or catalysis.
Allosteric SiteBinding to a site distinct from the active site. longdom.orgTypically non-covalent interactions.Induces conformational changes that modulate protein activity. longdom.orgnih.gov

Membrane Interactions: Permeability and Localization Studies in Model Systems (physical chemistry perspective)

The interaction of β-carboline derivatives with cell membranes is a critical determinant of their biological activity. From a physical chemistry standpoint, these interactions are governed by the molecule's structural and electronic properties, which dictate its ability to permeate and localize within the lipid bilayer. Studies on β-carboline alkaloids in model systems, such as liposomes, provide insight into these processes.

The fully aromatic and planar structure of the β-carboline ring system facilitates its insertion into the hydrophobic core of the lipid membrane. nih.gov However, the specific substituents on the ring system significantly modulate this behavior. For instance, the presence of the methanamine group in this compound introduces a hydrophilic and potentially charged moiety, creating an amphiphilic character.

The permeability of β-carboline analogs across lipid bilayers is influenced by a delicate balance between hydrophobicity and hydrogen-bonding capacity. The pyrrolic N-H group and the pyridinic nitrogen of the β-carboline core can act as hydrogen bond donors and acceptors, respectively. acs.orgnih.gov These interactions with the polar head groups of phospholipids (B1166683) can influence the molecule's partitioning from the aqueous phase into the membrane interface. The energy required to break these hydrogen bonds and move into the nonpolar interior of the bilayer represents a significant barrier to passive diffusion.

Localization studies using fluorescent β-carboline analogs in liposome (B1194612) membranes have shown that these molecules can reside at different depths within the bilayer. researchgate.net The precise location is dependent on the polarity of the substituents. Highly nonpolar analogs tend to bury themselves deep within the acyl chain region, while more amphiphilic derivatives, such as this compound, are expected to adopt an orientation at the membrane-water interface. In this orientation, the aromatic ring system would be inserted into the hydrophobic region, while the polar methanamine group would remain anchored in the aqueous phase, interacting with the phosphate and choline (B1196258) head groups of the lipids.

The fluidity and composition of the model membrane also play a crucial role. nih.gov In gel-phase bilayers, which are more ordered and rigid, the penetration of β-carbolines is generally hindered compared to liquid-disordered phase bilayers. The presence of cholesterol can further modulate these interactions by altering membrane fluidity and packing. nih.gov

ParameterDescriptionRelevance to β-Carbolines
Partition Coefficient (LogP) Measures the differential solubility of a compound in a hydrophobic (e.g., octanol) and a hydrophilic (e.g., water) phase.A higher LogP generally correlates with greater partitioning into the lipid bilayer. The unsubstituted β-carboline (norharmane) has a moderate LogP, while substituents can significantly increase or decrease it.
Bending Modulus (Kb) Represents the energy required to curve a membrane.The insertion of planar molecules like β-carbolines can locally alter membrane curvature and stiffness. nih.gov
Hydrogen Bonding Formation of hydrogen bonds between the β-carboline and lipid head groups or water.Influences interfacial binding and represents an energetic barrier to translocation across the membrane. acs.orgnih.gov
Electrostatic Interactions Attraction or repulsion between charged groups on the β-carboline analog and charged lipid head groups.The protonated methanamine group would interact favorably with anionic lipids (e.g., phosphatidylserine).

Design Principles for Molecular Probes Based on Interaction Mechanisms

The intrinsic fluorescence and versatile chemistry of the β-carboline scaffold make it an excellent starting point for the design of molecular probes to investigate biological systems. nih.govnih.govacs.org The design strategy hinges on harnessing the specific molecular interaction mechanisms of the scaffold to achieve target recognition and signal transduction.

Covalent and Non-Covalent Probe Design for Target Identification

Molecular probes can be designed to interact with their biological targets either reversibly (non-covalently) or irreversibly (covalently). The choice of strategy depends on the desired application, such as target identification or dynamic imaging.

Non-Covalent Probes: The majority of β-carboline-based probes are designed for non-covalent interactions. The planar aromatic system is adept at intercalating into DNA or binding to hydrophobic pockets in proteins. nih.govnih.gov The design principles for these probes focus on optimizing shape complementarity and intermolecular forces like hydrogen bonding, hydrophobic interactions, and π-π stacking. acs.org

For example, modifying the β-carboline core with specific recognition moieties can direct the probe to a particular target. The synthesis of 1,3-diaryl-β-carbolines has yielded compounds with strong fluorescence and high quantum yields, making them suitable as fluorophores for probes. acs.org The interaction of such probes with proteins like human serum albumin has been characterized, revealing that side chain length and polarity influence binding affinity and dynamics. nih.gov

Covalent Probes: Covalent probes are designed to form a permanent bond with their target, which is particularly useful for activity-based protein profiling and target identification. This is achieved by incorporating a reactive "warhead" into the β-carboline structure. This warhead is typically an electrophilic group that can react with a nucleophilic amino acid residue (e.g., cysteine, lysine) in the target's active site.

A powerful strategy for creating a conditionally reactive probe involves using a "turn-on" mechanism. For instance, a probe based on a 6-azido β-carboline derivative was designed to detect glutathione (B108866) (GSH). nih.gov The azide (B81097) group quenches the fluorescence of the β-carboline fluorophore. In the presence of GSH, the azide is reduced to an amine, leading to a rapid "off-on" fluorescence response. This design principle can be adapted to other targets by choosing a triggerable reactive group that responds to a specific enzymatic activity or cellular environment. nih.gov

Probe TypeInteractionMechanism of ActionExample Application
Non-Covalent ReversibleIntercalation, groove binding, hydrophobic interactions, H-bonding.Imaging DNA; Quantifying protein binding. nih.govnih.gov
Covalent IrreversibleForms a stable covalent bond with the target molecule.Activity-based protein profiling; Target validation.
Turn-On Covalent/CleavageA quenched fluorophore is activated by a specific reaction with the analyte.Detecting specific biomolecules like GSH. nih.gov

Biophysical Characterization of Molecular Binding Events

A suite of biophysical techniques is essential to characterize the binding of this compound analogs to their targets. These methods provide quantitative data on binding affinity, thermodynamics, kinetics, and structural aspects of the interaction.

Spectroscopic Techniques: Fluorescence spectroscopy is a primary tool, given the intrinsic fluorescence of many β-carboline derivatives. tandfonline.com Binding events can be monitored by changes in fluorescence intensity, emission wavelength (spectral shift), or fluorescence polarization/anisotropy. These measurements can be used to calculate binding constants (Kd). For instance, the binding of β-carboline alkaloids to human serum albumin has been studied extensively using fluorescence quenching assays. tandfonline.com

Nuclear Magnetic Resonance (NMR) spectroscopy provides high-resolution structural information about the binding interaction. nih.gov Techniques like saturation transfer difference (STD) NMR can identify which parts of the β-carboline ligand are in close contact with the target protein. 1H NMR studies have been used to probe the interaction of β-carboline derivatives with serum albumin, revealing details about the motional behavior of the ligand in its free and bound states. nih.gov

Calorimetric Techniques: Isothermal Titration Calorimetry (ITC) is the gold standard for characterizing the thermodynamics of binding. ITC directly measures the heat released or absorbed during a binding event. nih.gov From a single experiment, it is possible to determine the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) of the interaction. This allows for the calculation of the Gibbs free energy change (ΔG) and entropy change (ΔS), providing a complete thermodynamic profile of the binding process. This technique was used to confirm that β-carboline dimers directly intercalate into the hydrophobic pocket of Cyclin-A2. nih.gov

Computational Methods: Molecular docking and molecular dynamics (MD) simulations are computational tools used to predict and analyze the binding modes of β-carboline derivatives with their targets. tandfonline.commdpi.com Docking studies can suggest the most likely binding pose of a ligand in a protein's active site, highlighting key interactions like hydrogen bonds and hydrophobic contacts. These computational predictions often guide the design of new analogs and are corroborated by experimental data from spectroscopic or calorimetric methods. mdpi.com

TechniqueKey Information Obtained
Fluorescence Spectroscopy Binding affinity (Kd), conformational changes, localization. tandfonline.com
NMR Spectroscopy Structural details of binding, ligand-target contact points, dynamics. nih.gov
Isothermal Titration Calorimetry (ITC) Binding affinity (Ka), stoichiometry (n), enthalpy (ΔH), entropy (ΔS). nih.gov
Molecular Docking Predicted binding pose, key intermolecular interactions. mdpi.com

Future Research Directions and Unexplored Avenues in 9h Pyrido 3,4 B Indol 1 Yl Methanamine Chemistry

Innovations in Synthetic Methodologies

The development of novel synthetic strategies is paramount for accessing new derivatives of (9H-Pyrido[3,4-b]indol-1-yl)methanamine and for producing existing compounds more efficiently and sustainably. researchgate.net The classic Pictet-Spengler reaction, a cornerstone in β-carboline synthesis, is being reimagined through modern chemical principles. nih.govnih.gov

A major thrust in modern synthetic chemistry is the adoption of "green" principles to minimize environmental impact. For β-carboline synthesis, this involves moving away from hazardous reagents and solvents. acs.org Research has demonstrated the feasibility of conducting the Pictet-Spengler reaction in environmentally benign solvents like water, using natural and biodegradable acids such as citric acid or tartaric acid as catalysts. samipubco.com Other approaches include the use of microwave irradiation to accelerate reactions, thereby reducing energy consumption and reaction times. researchgate.net

Recent innovations include the development of electrochemical methods in deep eutectic solvents (DESs), which offer a green and efficient pathway for synthesizing tetrahydro-β-carboline derivatives in a one-pot, two-step process. acs.org Furthermore, oxidative aromatization, a key step to form the final β-carboline ring, can be achieved using molecular oxygen in a photo-oxidation process, representing a greener alternative to traditional heavy metal oxidants. ljmu.ac.uk A patented method also describes the use of hydrogen peroxide as a green oxidant for the decarboxylation and oxidation of tetrahydro-β-carboline-3-carboxylic acid. google.com

ParameterTraditional SynthesisSustainable/Green Synthesis
SolventOften hazardous organic solvents (e.g., TFA) samipubco.comWater, Deep Eutectic Solvents (DESs) acs.orgsamipubco.com
CatalystStrong mineral acids (e.g., HCl), TFA samipubco.comNatural organic acids (e.g., citric acid), enzymes nih.govsamipubco.com
Oxidizing AgentHeavy metal-based reagents (e.g., KMnO₄) ljmu.ac.ukMolecular oxygen (photo-oxidation), H₂O₂ ljmu.ac.ukgoogle.com
Energy SourceConventional heatingMicrowave irradiation, electrochemistry acs.orgresearchgate.net
EfficiencyVariable yields, often requires harsh conditionsImproved yields, milder reaction conditions, reduced waste acs.orgsamipubco.com

Biocatalysis offers a powerful route to chiral β-carboline derivatives with high stereoselectivity, a critical aspect for pharmacological activity. nih.gov Enzymes, particularly Pictet-Spenglerases like strictosidine (B192452) synthase, are capable of catalyzing the key C-C bond formation in the Pictet-Spengler reaction to produce highly enantioenriched tetrahydro-β-carbolines (ee >98%). nih.govuni-graz.atresearchgate.net

A significant challenge in biocatalysis has been the often-narrow substrate scope of natural enzymes. nih.gov However, recent discoveries are overcoming this limitation. For instance, a strictosidine synthase from Ophiorrhiza pumila has been shown to accept a range of simple, achiral aldehydes as substrates, a first for this enzyme family. nih.govuea.ac.uk This breakthrough paves the way for developing general biocatalytic strategies to access a wide array of chiral β-carboline structures. nih.gov Future work in this area will likely involve protein engineering to enhance the catalytic efficiency and broaden the substrate promiscuity of these enzymes further. nih.gov

Enzyme/ApproachKey FindingSignificance for Future Research
Strictosidine Synthase (OpSTS)Demonstrates broad aldehyde substrate promiscuity, producing tetrahydro-β-carbolines with >98% enantiomeric excess (ee). nih.govresearchgate.netFoundation for a general biocatalytic platform for chiral β-carboline synthesis.
Pictet-Spenglerase (StnK2)Biochemically characterized to catalyze the formation of a tetrahydro-β-carboline scaffold. researchgate.netExpands the toolkit of known enzymes for potential use in chemoenzymatic routes.
Protein EngineeringProposed strategy to improve the relatively low catalytic rates of wild-type enzymes with non-natural substrates. nih.govCan unlock the full potential of biocatalysts for industrial-scale synthesis.

For the translation of promising β-carboline compounds from laboratory-scale synthesis to industrial production, flow chemistry and microreactor technology present a transformative alternative to traditional batch processing. pharmasalmanac.comazolifesciences.com Continuous flow systems offer superior control over reaction parameters such as temperature, pressure, and mixing, leading to higher yields, better product purity, and improved safety, especially when handling hazardous reagents or highly exothermic reactions. pharmasalmanac.comnih.gov

The small internal volume of microreactors provides a high surface-to-volume ratio, which enhances heat and mass transfer significantly. pharmasalmanac.com This technology allows for a more straightforward scale-up process; instead of redesigning large reactors, production can be increased by running the system for longer periods ("scaling out") or by using multiple reactors in parallel ("numbering up"). pharmasalmanac.com The "microwave-to-flow" paradigm, where reaction conditions are first optimized using small-scale microwave batch experiments and then transferred to a continuous flow system, represents a practical strategy for rapid process development. technologynetworks.com The adoption of these technologies is crucial for the efficient, reliable, and economic manufacturing of this compound and its derivatives. technologynetworks.com

FeatureBatch ProcessingContinuous Flow Chemistry
ScalabilityComplex, often requires re-optimizationSimpler via "scaling out" or "numbering up" pharmasalmanac.com
Heat/Mass TransferOften inefficient in large vessels azolifesciences.comHighly efficient due to high surface-to-volume ratio pharmasalmanac.com
SafetyHigher risk with hazardous/exothermic reactionsImproved safety due to small reaction volumes atomfair.com
Process ControlVariable, batch-to-batch variationPrecise control over temperature, pressure, time pharmasalmanac.com
FootprintLarge plant and reactor footprintSmaller footprint, potential for process intensification technologynetworks.com

Advanced Computational Approaches for Molecular Discovery

Computational chemistry is becoming an indispensable tool for accelerating the discovery and development of new molecules. By simulating molecular properties and interactions, researchers can prioritize synthetic targets, reducing the time and cost associated with experimental trial-and-error.

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the design of novel β-carboline derivatives. nih.gov By developing Quantitative Structure-Property Relationship (QSPR) models, it is possible to predict the physicochemical and biological properties of a molecule based solely on its structure. nih.gov These models are trained on large datasets of existing compounds and their known properties, allowing them to learn the complex relationships between molecular features and outcomes like biological activity or absorption and distribution profiles. nih.govnih.gov

For example, QSAR (Quantitative Structure-Activity Relationship) models have been used to identify the structural requirements for the anticancer activity of β-carboline derivatives, suggesting that bulky substituents at specific positions can enhance potency. mdpi.com Such predictive models can screen virtual libraries of thousands of potential this compound analogues to identify candidates with the highest probability of success before they are ever synthesized in a lab. mdpi.com Interpretable deep learning approaches can further unveil these complex structure-property relationships, providing chemists with intuitive design principles. technion.ac.il

Computational TaskAI/ML ApplicationPotential Impact
Virtual ScreeningPredicting the biological activity of unsynthesized compounds.Prioritizes high-potential candidates for synthesis. mdpi.com
ADME PredictionModeling properties like intestinal absorption or membrane permeability. nih.govReduces late-stage failures by optimizing pharmacokinetic profiles early.
De Novo DesignGenerating novel molecular structures with desired properties.Explores new chemical space for innovative drug candidates.
Synthesis PlanningPredicting optimal reaction pathways and conditions.Accelerates the synthetic process and improves efficiency.

Understanding the therapeutic action of this compound requires insight into its interactions within complex biological environments, such as at the active site of an enzyme or a receptor. Multi-scale modeling provides the necessary theoretical framework to simulate these intricate systems. researchgate.netnih.gov

These methods bridge different levels of theoretical detail. For instance, a hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approach can be used, where the chemically reactive part of the system (e.g., the compound and the key amino acid residues in an enzyme's active site) is treated with high-accuracy quantum mechanics, while the surrounding protein and solvent environment is modeled using more computationally efficient classical molecular mechanics. researchgate.netnobelprize.org This approach allows for the accurate simulation of processes like bond-making and bond-breaking during an enzymatic reaction, providing insights into mechanisms that are difficult to capture experimentally. nobelprize.org By integrating models across different spatial and temporal scales, from the electronic level to the whole-system level, researchers can build a more comprehensive understanding of a molecule's biological function. nih.gov

Modeling ScaleMethodologyTypical Application for this compound
Quantum Mechanical (QM)Density Functional Theory (DFT)Modeling electronic structure, reaction mechanisms, bond breaking/formation. nih.gov
Molecular Mechanical (MM)Force FieldsSimulating protein dynamics, ligand binding poses, conformational changes. researchgate.net
Hybrid (QM/MM)Combined QM and MMStudying enzyme catalysis, ligand-receptor interactions at the active site. researchgate.netnobelprize.org
Continuum SolvationImplicit Solvent ModelsModeling the bulk effects of the solvent environment on the system. nobelprize.org

Exploration of Novel Chemical Reactivity and Transformation Pathways

The exploration of new chemical reactions is fundamental to expanding the structural diversity and, consequently, the functional applications of this compound and its parent β-carboline core. Future research will likely focus on developing more efficient and selective methods to functionalize this heterocyclic system.

One major area of exploration involves cycloaddition reactions . The β-carboline framework has been shown to participate in [3+2] cycloadditions, particularly when transformed into an azomethine ylide. This strategy provides a direct route to C-1 and C-2 functionalized indolizino[8,7-b]indole derivatives acs.org. Further investigation into different types of dipolarophiles and reaction conditions could yield a wide array of novel polycyclic systems. For instance, reactions of dihydro-β-carbolines with cyclopropenones have been explored, demonstrating the versatility of [3+2] cycloaddition pathways researchgate.net. Similarly, nitrone cycloadditions using N-hydroxytryptophan derivatives have been used for stereoselective synthesis of β-carbolines, a pathway that could be adapted for creating chiral methanamine derivatives acs.org.

Transition metal-catalyzed reactions represent another significant frontier. Methodologies employing palladium, rhodium, copper, and gold have been instrumental in synthesizing the β-carboline skeleton itself and offer immense potential for its further modification nih.govljmu.ac.uk. For example, a synthesis for the β-carbolinone ring system utilizes a sequence involving a rhodium(II)-catalyzed [3+2]-cycloaddition and a palladium(0)-catalyzed intramolecular Heck reaction nih.gov. Parallel synthetic strategies using both Rh(I) and Pd(0) have been developed for creating annulated (fused-ring) pyrido[3,4-b]indoles, showcasing how different catalysts can achieve similar complex structures through distinct mechanisms nih.gov. The development of novel domino reactions, which form multiple chemical bonds in a single sequence, is also a promising avenue for constructing complex, functionally diverse indolizino[8,7-b]indole and related structures from simple β-carboline precursors tandfonline.com.

Table 1: Summary of Novel Transformation Pathways for the Pyrido[3,4-b]indole Core
Reaction TypeKey Reagents/CatalystsDescriptionPotential Outcome for this compound
[3+2] CycloadditionAzomethine ylides, Electron-deficient olefinsForms a five-membered ring, leading to complex polycyclic structures such as indolizino[8,7-b]indoles. acs.orgresearchgate.netGeneration of novel, rigid scaffolds with defined stereochemistry.
Metal-Catalyzed CyclizationRh(I), Pd(0), Cu(I), Au(I)Enables the construction of the core ring system and annulated derivatives through various coupling and cyclization strategies. nih.govljmu.ac.ukEfficient synthesis of derivatives with diverse functional groups on the aromatic rings.
Heck Reaction (Intramolecular)Pd(0) catalystsUsed as a key step in cascade sequences to form new rings, particularly in the synthesis of β-carbolinones. nih.govFunctionalization and cyclization at various positions of the core structure.
Domino ReactionsUnsaturated aldehydes, ketonesA multi-reaction sequence in a single pot to rapidly build molecular complexity from simple β-carboline starting materials. tandfonline.comRapid generation of libraries of complex derivatives for screening.

Interdisciplinary Research at the Interface of Chemistry, Materials Science, and Chemical Biology

The unique structural and photophysical properties of the pyrido[3,4-b]indole scaffold make it an attractive candidate for applications beyond traditional medicinal chemistry, particularly in materials science and chemical biology.

In the realm of chemical biology , derivatives of the 9H-pyrido[3,4-b]indole core are being explored as molecular probes and imaging agents. The inherent fluorescence of many β-carboline compounds is a key feature driving this research researchgate.net. For instance, rationally designed pyrido[2,3-b]indoles, isomers of the β-carboline system, have been developed as fluorescent probes that exhibit a "turn-off" or "turn-off-on" response to changes in pH researchgate.netnih.gov. Such probes are valuable tools for studying cellular microenvironments. The structural similarity of the core to the amino acid tryptophan also makes it a promising scaffold for developing fluorogenic unnatural amino acids, which can be incorporated into peptides to monitor protein-protein interactions nih.gov. Furthermore, certain pyridoindoles have shown the ability to bind to DNA through a groove-binding mechanism, suggesting their potential use as probes for nucleic acid imaging and interaction studies researchgate.netnih.gov.

While applications in materials science are less developed, the photophysical properties of these compounds suggest significant potential. The development of push-pull fluorophores based on the pyridoindole skeleton has led to molecules with large Stokes shifts and positive solvatochromic effects, properties that are highly desirable for creating advanced sensor materials and organic light-emitting diodes (OLEDs) researchgate.net. The planar, rigid structure of the β-carboline ring system could also be exploited in the design of novel organic semiconductors or liquid crystalline materials, although this remains a largely unexplored avenue.

Table 2: Interdisciplinary Applications of the Pyrido[3,4-b]indole Scaffold
FieldApplicationKey Features and Findings
Chemical BiologyFluorescent ProbesDerivatives can act as pH sensors with a "turn-off" response. Can also bind to DNA, offering potential for nucleic acid imaging. researchgate.netnih.gov
Chemical BiologyFluorogenic Amino AcidsThe core's resemblance to indole (B1671886) allows for the design of tryptophan analogs to study peptide and protein interactions. nih.gov
Chemical BiologyMulti-Target Agentsβ-carbolines designed as anti-Alzheimer's agents show antioxidant and cholinesterase inhibitory activity. nih.gov
Materials Science (Potential)Organic ElectronicsThe development of derivatives with strong fluorescence, large Stokes shifts, and solvatochromism suggests potential use in sensors and OLEDs. researchgate.net

Development of Standardized Databases for Structure-Interaction Data and Computational Models

The increasing volume of research on pyrido[3,4-b]indole derivatives necessitates the development of systematic approaches for data management and predictive modeling. Standardized databases and advanced computational models are crucial for accelerating the discovery of new compounds with desired properties.

A key area of development is the use of Quantitative Structure-Activity Relationship (QSAR) models. Numerous QSAR studies have been performed on β-carboline derivatives to correlate their structural features with biological activities, such as antitumor effects or binding affinity to specific receptors like the benzodiazepine (B76468) receptor benthamdirect.comnih.govasianpubs.orgresearchgate.net. These models use statistical methods to identify which molecular descriptors (e.g., electronic, steric, or hydrophobic properties) are critical for activity. For example, 3D-QSAR models have indicated that substitutions at positions 1, 2, 3, 7, and 9 of the β-carboline ring are important for antitumor pharmacophores nih.gov. Such models provide valuable guidance for designing new, more potent analogues mdpi.com.

Molecular modeling and docking simulations provide deeper insights into the specific interactions between pyrido[3,4-b]indole derivatives and their biological targets at an atomic level. These computational techniques have been used to predict the binding modes of β-carbolines with protein targets like cyclin-dependent kinase 2 (CDK2) and MDM2, helping to rationalize observed structure-activity relationships (SAR) mdpi.comnih.govresearchgate.net. Computational models can simulate how a molecule fits into a protein's active site, identifying key hydrogen bonds or hydrophobic interactions that stabilize the complex nih.govresearchgate.net.

The success of these computational methods relies heavily on the availability of high-quality, curated data. The establishment of standardized databases specifically for pyridoindoles and related indole alkaloids would be a significant step forward. While general chemical databases like ChEBI and PubChem house data on these compounds wikipedia.org, a specialized resource could integrate structural information with detailed pharmacological data, QSAR model parameters, and docking results. Such a database would facilitate meta-analyses, improve the accuracy of predictive models, and foster a more collaborative and data-driven approach to research in this field rsc.org. The development of mathematical frameworks and web-based applications from these models could further accelerate the design of new therapeutic agents drugtargetreview.com.

Table 3: Computational and Data-Driven Approaches in Pyrido[3,4-b]indole Research
ApproachDescriptionApplication Example
2D/3D-QSARCorrelates molecular structures with biological activity using statistical models. benthamdirect.comIdentifying key structural features (e.g., bulky groups at specific positions) required for the antitumor activity of β-carboline derivatives. nih.govmdpi.com
Molecular DockingPredicts the preferred orientation of a molecule when bound to a protein target.Investigating the binding mode of novel pyrido[3,4-b]indoles to the MDM2 protein to guide the design of anticancer agents. nih.govresearchgate.net
Pharmacophore ModelingIdentifies the 3D arrangement of essential features responsible for a molecule's biological activity.Developing a five-point pharmacophore hypothesis for β-carboline derivatives to explain their antitumor properties. benthamdirect.com
Standardized DatabasesCentralized repositories for chemical structures, biological activity data, and computational results.Aggregating SAR data from various studies to build more robust and predictive QSAR models for future drug design. rsc.org

Q & A

Q. What synthetic methodologies are commonly employed for preparing (9H-Pyrido[3,4-b]indol-1-yl)methanamine derivatives?

A widely used approach involves enantioselective Minisci reactions with redox-active esters. For example, derivatives like (R)-N-(1-(9H-pyrido[3,4-b]indol-1-yl)butyl)acetamide (5b) are synthesized via radical addition under photoredox catalysis (e.g., [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆), followed by purification via flash column chromatography (15% acetone/hexanes) . Key parameters include:

  • Reaction time : 12–24 hours under blue LED light.
  • Yields : 69–84% with enantiomeric excess (ee) up to 88%.
  • Characterization : NMR (δ 1.75–8.50 ppm for ¹H; 20–180 ppm for ¹³C), FTIR (amide C=O stretch ~1650 cm⁻¹), and HRMS (mass accuracy <2 ppm) .

Q. What analytical techniques are critical for structural validation of these derivatives?

A multi-technique approach is essential:

  • NMR : ¹H and ¹³C NMR confirm substituent positioning (e.g., acetyl peaks at δ 2.10 ppm for ¹H; 170 ppm for ¹³C) .
  • HPLC : Chiral columns (e.g., Chiral ND(2)) resolve enantiomers (retention times: 4.03 min for major vs. 4.75 min for minor) .
  • Optical rotation : [α]D²⁰ values (e.g., +44.0 for 5v) verify enantiopurity .
  • FTIR/HRMS : Cross-validate functional groups and molecular ions (e.g., m/z 389.455 for C₂₃H₂₃N₃O₃) .

Q. How do structural modifications influence the biological activity of these derivatives?

Modifications at the indole nitrogen or methanamine side chain significantly alter activity:

  • Acetylation (e.g., 5u) enhances metabolic stability but reduces CNS permeability due to increased polarity .
  • Hydroxymethyl groups (e.g., compound 111) improve binding to P-selectin (Kd ~200 nM) and antithrombotic efficacy in rodent models .
  • Propanoic acid substituents (e.g., 3-(9H-pyrido[3,4-b]indol-1-yl)propanoic acid) increase solubility but may introduce CYP1A2 inhibition risks .

Advanced Research Questions

Q. How can enantioselective synthesis challenges be addressed for chiral derivatives?

Chiral auxiliaries (e.g., (R)-acetamide groups) and asymmetric catalysis (e.g., chiral Ir-complexes) are key. For example, (R)-5l achieves 88% ee via steric hindrance control during radical addition . Optimization includes:

  • Temperature : Reactions at 0–25°C minimize racemization.
  • Solvent polarity : Acetone/hexane mixtures (15–20%) improve enantiomer separation during chromatography .

Q. What in vivo models validate the antithrombotic and anti-inflammatory potential of these compounds?

  • Thrombosis models : Compound 111 (200 nmol/kg in rats) reduces thrombus weight comparably to aspirin (240 µmol/kg) via P-selectin inhibition .
  • Inflammation models : Derivatives like HMCEF (CAS 2002363-68-8) decrease serum TNF-α and IL-8 in mice, with dose-dependent inhibition of leukocyte adhesion .
  • ADMET profiling : Use pkCSM to predict properties (e.g., CHEBI:173933 has 92.6% intestinal absorption but no BBB penetration) .

Q. How can contradictory data on CYP inhibition and hepatotoxicity be resolved?

Species-specific metabolism and substituent effects explain discrepancies:

  • CYP1A2 inhibition : Observed in CHEBI:173933 due to its β-carboline core, but absent in Zidovudine analogs .
  • Hepatotoxicity : Fludarabine derivatives are AMES-positive, while propanoic acid derivatives (e.g., 5l) show no liver toxicity in murine models . Mitigation strategies :
  • Replace methyl groups with fluorine to reduce metabolic activation.
  • Use in silico tools (e.g., SwissADME) to screen for reactive metabolites.

Methodological Resources

  • Synthetic Protocols : Royal Society of Chemistry’s General Procedure I .
  • ADMET Prediction : pkCSM for intestinal absorption, BBB penetration, and CYP interactions .
  • Structural Data : NIST Chemistry WebBook for FTIR/NMR reference spectra .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.